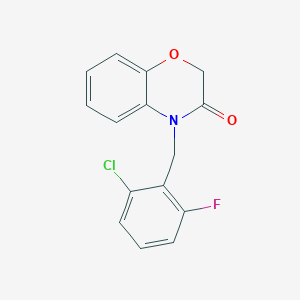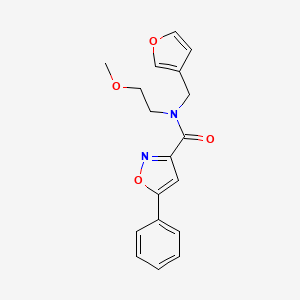![molecular formula C11H15NO B3006869 2-[(3S)-1,2,3,4-四氢异喹啉-3-基]乙醇 CAS No. 2095773-07-0](/img/structure/B3006869.png)
2-[(3S)-1,2,3,4-四氢异喹啉-3-基]乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与细胞毒性
化合物 2-[(3S)-1,2,3,4-四氢异喹啉-3-基]乙醇参与了三组分反应合成二螺噁吲哚,其中包括 1,2,3,4-四氢异喹啉。这些二螺噁吲哚对各种癌细胞系表现出潜在的细胞毒性作用,表明它们在癌症研究和治疗中的适用性 (Huang, Huang, Sun, & Yan, 2018)。
抗癌剂
1,2,3,4-四氢异喹啉的衍生物(如 2-[(3S)-1,2,3,4-四氢异喹啉-3-基]乙醇)被研究为潜在的抗癌剂。这些衍生物在包括乳腺癌在内的各种癌细胞系中表现出显著的细胞毒性,突出了它们作为新型治疗剂的潜力 (Redda, Gangapuram, & Ardley, 2010)。
神经保护作用
该化合物作为 1,2,3,4-四氢异喹啉家族的一部分,与神经保护和神经修复作用有关。这些特性在神经退行性疾病的背景下尤为重要,并可能为开发新的治疗策略提供基础 (Peana, Bassareo, & Acquas, 2019)。
多巴胺相互作用
1,2,3,4-四氢异喹啉衍生物,包括 2-[(3S)-1,2,3,4-四氢异喹啉-3-基]乙醇,可以与多巴胺系统相互作用。它们抑制大脑中的多巴胺摄取,这可能对理解帕金森病和酒精成瘾有影响 (Okada et al., 1998)。
配位化合物和催化
该化合物用于合成与 Cu2+、Co2+ 和 Fe3+ 等各种金属的配位化合物。这些配位化合物因其在不对称催化中的潜力而被探索,特别是在硝基醛醇和迈克尔加成反应中,这些反应在化学合成中很重要 (Jansa et al., 2007)。
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a manner that results in a range of biological activities
Biochemical Pathways
It is known that ethanol, a related compound, is metabolized via at least three distinct enzymatic pathways: alcohol dehydrogenase (adh), cytochrome p450 (cyp2e1), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (faee) synthase . These pathways could potentially be affected by the compound .
Pharmacokinetics
Ethanol, a related compound, is known to be metabolized primarily in the liver through the adh and cyp2e1 pathways . The pharmacokinetics of ethanol metabolism have been thoroughly explored, and these insights could potentially apply to the compound .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially be attributed to the compound .
Action Environment
It is known that the nucleophilicity of related compounds can be influenced by the solvent environment
安全和危害
未来方向
生化分析
Biochemical Properties
2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol, as a THIQ-based compound, is expected to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been reported yet. THIQ-based compounds are known to exert diverse biological activities, suggesting that they may interact with a variety of biomolecules .
Cellular Effects
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may also have significant effects on cell function.
Molecular Mechanism
Thiq-based compounds are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may have significant effects over time .
Dosage Effects in Animal Models
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may have significant dosage-dependent effects .
Metabolic Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may be involved in various metabolic pathways .
Transport and Distribution
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may have significant effects on its localization or accumulation .
Subcellular Localization
Thiq-based compounds are known to exert diverse biological activities, suggesting that this compound may be localized to specific compartments or organelles .
属性
IUPAC Name |
2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKACBLSJQCIWIQ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
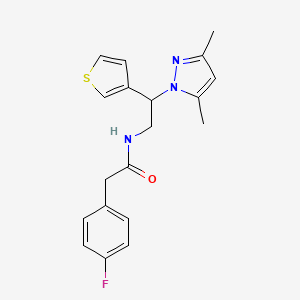
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)

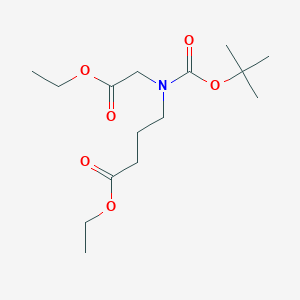
![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)

![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)

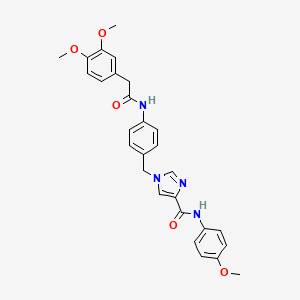
![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)
